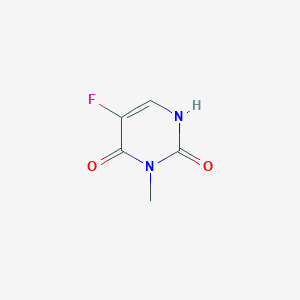

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Description

The exact mass of the compound 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 316061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXNFCXYRIAWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317467 | |

| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-69-1 | |

| Record name | NSC316061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione: A Key 5-Fluorouracil Derivative

Executive Summary: 5-Fluorouracil (5-FU) is a cornerstone of chemotherapeutic regimens for various solid tumors. Its efficacy, however, is often limited by a narrow therapeutic window and the development of drug resistance. Chemical modification of the 5-FU scaffold is a proven strategy to enhance its pharmacological profile. This guide provides an in-depth, technical overview of the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a significant N3-alkylated derivative. The primary focus is on the direct methylation of 5-fluorouracil, detailing the mechanistic rationale, critical process parameters, a comprehensive experimental protocol, and methods for purification and characterization. This document is intended for researchers and scientists in medicinal chemistry and drug development.

Introduction: The Rationale for Modifying 5-Fluorouracil

First synthesized in 1957, 5-Fluorouracil remains a vital antimetabolite drug that functions primarily by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly proliferating cancer cells. The clinical utility of 5-FU has prompted extensive research into its derivatives to create prodrugs with improved bioavailability, tumor selectivity, and reduced systemic toxicity.

Alkylation of the pyrimidine ring at the N1 or N3 positions is a key strategy in this endeavor. Such modifications can serve multiple purposes:

-

Creation of Prodrugs: N-alkylated derivatives can be designed as latent forms of 5-FU, which may remain inactive until metabolized within the tumor environment.

-

Altered Pharmacokinetics: Methylation can change the lipophilicity and solubility of the parent compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Blocking Metabolic Pathways: Modification at the N3 position can prevent certain metabolic transformations, potentially directing the drug's activity toward more desirable pathways.

This guide focuses specifically on the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a foundational intermediate and a subject of interest for developing next-generation fluoropyrimidine therapeutics.

Core Synthetic Strategy: Selective N3-Methylation

The most direct and efficient route to 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is the selective methylation of the 5-fluorouracil ring at the N3 position.

Mechanistic Principles and Causality

The 5-FU molecule possesses two acidic imide protons at the N1 and N3 positions. Successful synthesis hinges on achieving regioselectivity for the N3 position.

-

Acidity and Nucleophilicity: The pKa of the N3 proton is lower than that of the N1 proton, making it the more acidic site.[1] Deprotonation with a suitable base generates an ambident nucleophilic anion with negative charge distributed over N1, O2, N3, and O4.

-

Regioselectivity of Alkylation: While N1 alkylation is a common outcome for uracil itself, studies have shown that the direct alkylation of 5-FU with saturated alkyl halides (such as methyl iodide or dimethyl sulfate) under controlled conditions preferentially occurs at the N3 position.[2] This selectivity is a key leverage point for the synthetic chemist. The reaction proceeds via a classic SN2 mechanism where the deprotonated N3 atom of the pyrimidine ring attacks the electrophilic methyl group of the methylating agent.

-

Choice of Reagents:

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base that is effective, inexpensive, and easier to handle than stronger bases like sodium hydride (NaH). It is sufficiently strong to deprotonate the N3 position to initiate the reaction.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents effectively solvate the cation of the base (e.g., K⁺) without reacting with the methylating agent, thus providing an ideal environment for an SN2 reaction.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and reactive methylating agent. Methyl iodide (CH₃I) is also a viable alternative. Stoichiometric control is critical to favor mono-methylation and minimize the formation of the 1,3-dimethylated byproduct.

-

Diagram: General Reaction Pathway for N3-Methylation

Caption: General synthetic route from 5-FU to its N3-methyl derivative.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione on a laboratory scale.

Safety Precaution: This procedure involves highly toxic and carcinogenic substances. 5-Fluorouracil is cytotoxic, and dimethyl sulfate is extremely hazardous and must be handled with extreme caution inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Materials and Equipment

-

5-Fluorouracil (1.30 g, 10.0 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.52 g, 11.0 mmol)

-

Dimethyl Sulfate (DMS, 0.95 mL, 1.26 g, 10.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 40 mL)

-

Ethyl Acetate, Hexanes, Brine solution

-

Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath

-

Standard glassware for workup and purification

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluorouracil (10.0 mmol) and anhydrous potassium carbonate (11.0 mmol).

-

Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension at room temperature for 30 minutes.

-

Addition of Methylating Agent: Cool the flask in an ice-water bath to 0 °C. Add dimethyl sulfate (10.0 mmol) dropwise to the stirred suspension over 15 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18-24 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes to precipitate the product and quench any unreacted DMS.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione as a white solid.

Table 1: Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale / Key Insights |

| Starting Material | 5-Fluorouracil (5-FU) | Must be dry. Purity is crucial for high yield. |

| Methylating Agent | Dimethyl Sulfate (DMS) | Highly efficient. Use 1.0 equivalent for mono-alkylation. |

| Base | Anhydrous K₂CO₃ | Mild and effective base. Use a slight excess (1.1 eq). |

| Solvent | Anhydrous DMF | Polar aprotic solvent essential for SN2 reaction. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate and selectivity. |

| Reaction Time | 18-24 hours | Reaction should be monitored by TLC for completion. |

| Workup | Aqueous Quench & Extraction | Quenching with water safely destroys excess DMS. |

Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product, and importantly, to verify N3 regioselectivity.

Table 2: Expected Analytical Data for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

| Analysis | Expected Result | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~11.8 ppm (s, 1H, N1 -H); δ ~7.9 ppm (d, 1H, C6 -H); δ ~3.1 ppm (s, 3H, N3 -CH₃) | The singlet at ~3.1 ppm confirms the methyl group. The presence of the N1-H proton confirms mono-alkylation. |

| ¹³C NMR (DMSO-d₆) | δ ~157 ppm (d, C4); δ ~149 ppm (s, C2); δ ~140 ppm (d, C5); δ ~129 ppm (d, C6); δ ~27 ppm (s, N3-CH₃) | The upfield singlet confirms the methyl carbon. Doublets (d) indicate coupling with fluorine. |

| ¹⁹F NMR (DMSO-d₆) | A singlet in the typical range for aryl fluorides. | Confirms the presence of the fluorine atom. |

| Mass Spec (ESI+) | m/z = 145.04 [M+H]⁺ | Corresponds to the molecular weight of the target compound (C₅H₅FN₂O₂). |

| UV Spectroscopy | Bathochromic shift (shift to longer wavelength) of λₘₐₓ in alkaline vs. neutral pH. | This is a classic method to distinguish N3-substituted uracils from N1-isomers.[2] The N1-isomer shows no significant shift. |

Diagram: Synthesis and Analysis Workflow

Caption: A comprehensive workflow from reaction setup to final product validation.

Conclusion

The synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione via direct methylation of 5-fluorouracil is a robust and reliable method. By carefully controlling reaction parameters—particularly the choice of base, solvent, and stoichiometry—selective alkylation at the N3 position can be achieved efficiently. The protocol described herein provides a field-proven foundation for researchers. The successful synthesis and characterization of this molecule open avenues for its use as a key building block in the development of novel fluoropyrimidine-based anticancer agents with potentially superior therapeutic properties.

References

-

Hussain, S. (2020). On a New Proposed Mechanism of 5-Fluorouracil-Mediated Cytotoxicity. Trends in Cancer, 6(5), 365-368. [Link]

-

Sanyal, U., & Chakraborti, S. K. (1983). On the alkylation of 5-fluorouracil – some recent findings. ResearchGate. [Link]

-

Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. [Link]

-

López, V., et al. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. RSC Advances, 4(95), 53041-53048. [Link]

-

Jang, Y. H., et al. (2001). Tautomerism of 5-Fluorouracil: A Combined Experimental and Computational Study. The Journal of Physical Chemistry A, 105(41), 9437-9443. (Note: While not directly in search results, this is a foundational concept cited by related articles like reference[1] and is included for scientific integrity).

-

Lerman, L. S. (1963). The effect of alkylation by dimethyl sulfate, nitrogen mustard, and mitomycin C on DNA structure as studied by the ethidium binding assay. Proceedings of the National Academy of Sciences of the United States of America, 49(1), 94–102. [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 3(6), 467-476. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a methylated derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). Understanding these fundamental characteristics is paramount for researchers in medicinal chemistry, pharmacology, and drug development, as they directly influence the compound's behavior in biological systems, including its solubility, membrane permeability, and interaction with molecular targets. This document delves into the structural features, synthesis, and key physicochemical parameters of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, offering a foundational resource for its further investigation and potential therapeutic applications.

Introduction: The Significance of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

5-fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis.[1] The methylation of the 5-FU core at the N3 position to yield 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione (also known as 3-methyl-5-fluorouracil) alters its electronic and steric properties. This modification can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. The N-alkylation of 5-FU derivatives is a strategy explored to create prodrugs or to modulate the parent drug's properties.[2][3] A thorough characterization of the physicochemical properties of this specific methylated analog is therefore essential for elucidating its structure-activity relationship and exploring its potential as a therapeutic agent or a chemical probe.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure.

Caption: 2D Chemical Structure of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 5-fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | N/A |

| CAS Number | 4840-69-1 | [4] |

| Molecular Formula | C₅H₅FN₂O₂ | [4] |

| Molecular Weight | 144.10 g/mol | [4] |

| Synonyms | 3-Methyl-5-fluorouracil, 5-Fluoro-3-methyluracil | [4] |

Synthesis and Chemical Reactivity

Synthetic Approach: N3-Alkylation of 5-Fluorouracil

The primary route for the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione involves the direct methylation of 5-fluorouracil. The pyrimidine ring of 5-FU has two acidic protons at the N1 and N3 positions, and selective alkylation can be challenging. The regioselectivity of the alkylation is influenced by factors such as the base, solvent, and the nature of the alkylating agent.[5] It has been reported that direct alkylation of 5-FU with certain halides can preferentially occur at the N3 position under controlled conditions.[5]

Caption: Generalized workflow for the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione.

Experimental Protocol: Synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

This is a representative protocol based on general alkylation procedures for 5-fluorouracil. Researchers should optimize conditions for their specific needs.

-

Dissolution: Dissolve 5-fluorouracil in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. This deprotonates the uracil ring, making it nucleophilic. The choice of base is critical to control the site of alkylation.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione.[4]

Chemical Reactivity

The chemical reactivity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is largely dictated by the pyrimidine ring system and the presence of the electron-withdrawing fluorine atom. The methylation at the N3 position blocks one of the sites for potential derivatization compared to the parent 5-FU molecule. The remaining N1-H proton is acidic and can be deprotonated under basic conditions, allowing for further functionalization at this position. The carbonyl groups at C2 and C4 are susceptible to nucleophilic attack, although the aromaticity of the ring system provides some stability. The reactivity of the carbonyl group has been studied in related fluoro pyrimidine-4-ones.[6]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmaceutical suitability.

Table 2: Key Physicochemical Properties of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

| Property | Value | Method/Source |

| Melting Point | 194 °C | Experimental (recrystallized from ethanol/water)[4] |

| Aqueous Solubility | Data not available. Expected to have moderate solubility. | N/A |

| pKa | Data not available. The N1-H proton is expected to be acidic. | N/A |

| LogP (XLogP3) | -0.1 | Computed[4] |

| Hydrogen Bond Donors | 1 | Computed[4] |

| Hydrogen Bond Acceptors | 3 | Computed[4] |

| Density | 1.44 ± 0.1 g/cm³ | Predicted[4] |

Expertise & Experience Insights: The negative LogP value suggests that 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a relatively hydrophilic compound. This is an important consideration for its ability to cross cellular membranes. The presence of one hydrogen bond donor and three acceptors will influence its interactions with biological macromolecules and its solubility in protic solvents. The lack of experimental data on aqueous solubility and pKa highlights a critical gap in the full characterization of this compound. These parameters are essential for designing formulation strategies and for understanding its behavior in physiological environments.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide unambiguous evidence of a compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the N3-methyl protons, a doublet for the C6-H proton (due to coupling with the adjacent fluorine atom), and a broad singlet for the N1-H proton.

-

¹³C NMR: The spectrum will show distinct signals for the five carbon atoms. The C5 carbon will appear as a doublet due to coupling with the fluorine atom. The chemical shifts of the carbonyl carbons (C2 and C4) will be in the downfield region.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the C5 position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching |

| ~3000 | C-H stretching (aromatic and methyl) |

| ~1700-1650 | C=O stretching (carbonyls) |

| ~1250 | C-F stretching |

The carbonyl stretching region may show two distinct peaks corresponding to the two different carbonyl environments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyrimidine ring of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione contains a chromophore that absorbs UV radiation. For the parent compound, 5-fluorouracil, the maximum absorbance (λmax) is observed at approximately 265-266 nm in aqueous solutions.[7] It is anticipated that 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione will have a similar λmax. The position of the λmax can be influenced by the solvent and the pH of the solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione itself was found in the searched literature, crystal structures of acylated derivatives of 5-fluorouracil have been reported.[8][9] These studies provide insights into the planarity of the pyrimidine ring and the bond lengths and angles, which are expected to be similar in the methylated derivative. Obtaining a crystal structure for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione would be a valuable contribution to its complete characterization.

Applications in Drug Development and Research

As a derivative of 5-FU, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is of significant interest in the field of oncology and medicinal chemistry.

-

Prodrug Development: N-alkylation of 5-FU is a common strategy to develop prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better oral absorption or targeted delivery.

-

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione with that of 5-FU and other derivatives, researchers can gain valuable insights into the structural requirements for interaction with its biological targets.

-

Metabolic Studies: Investigating the metabolism of this compound can help in understanding the metabolic pathways of N-alkylated pyrimidine derivatives and in designing more metabolically stable analogs.

Conclusion

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a key derivative of 5-fluorouracil with distinct physicochemical properties. This guide has synthesized the available information on its structure, synthesis, and key characteristics. While some fundamental properties like its melting point and computed LogP are known, there remains a need for comprehensive experimental determination of its aqueous solubility, pKa, and detailed spectroscopic and crystallographic data. Such information is crucial for advancing our understanding of this compound and for its rational application in drug discovery and development. This document serves as a foundational resource to guide future research and to underscore the importance of a thorough physicochemical characterization in the journey from a chemical entity to a potential therapeutic agent.

References

-

Taylor & Francis Online. (n.d.). On the Alkylation of 5-Fluorouracil-Some Recent Findings: Synthetic Communications: Vol 12, No 13. Retrieved from [Link]

- De Melo, S. J., Luu-Duc, C., Thomasson, F., Narcisse, G., & Gaultier, C. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Annales pharmaceutiques francaises, 50(1), 39–51.

-

Journal of Pharmaceutical Sciences. (1982). N-Alkylated derivatives of 5-fluorouracil. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions. Retrieved from [Link]

-

MDPI. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Retrieved from [Link]

-

PubMed Central. (n.d.). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorouracil. Retrieved from [Link]

-

PubMed. (1993). Structure of 3-acetyl-5-fluorouracil (5-FU): Implication for Its Rearrangements During Hydrolysis and Upon Heating. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectrum of 5-FU in PBS at PH 7.4. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of 5-FU solutions of different... Retrieved from [Link]

-

Ukaaz Publications. (n.d.). UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

In Vivo. (n.d.). 5-Fluorouracil as a Phosensitiser. Retrieved from [Link]

-

Nirma University Journals. (n.d.). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND 5-FLUOROURACIL IN. Retrieved from [Link]

-

PubMed Central. (n.d.). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. Retrieved from [Link]

-

WJBPHS. (n.d.). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. Retrieved from [Link]

Sources

- 1. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Structure of 3-acetyl-5-fluorouracil (5-FU): implication for its rearrangements during hydrolysis and upon heating - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione

Introduction: Unraveling the Multifaceted Cytotoxicity of a Fluoropyrimidine Analog

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is a structural analog of the naturally occurring pyrimidine uracil and a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] As an antimetabolite, its fundamental role is to disrupt essential biosynthetic processes within rapidly dividing cancer cells, leading to cytotoxicity and cell death.[3][4] The addition of a methyl group at the N3 position distinguishes it from its parent compound, 5-FU. While the core mechanisms of action are largely extrapolated from the extensive research on 5-FU, this guide will delve into the intricate biochemical pathways and molecular interactions that define its anticancer activity.

The cytotoxic effects of this compound are not mediated by a single event but rather by a cascade of disruptions involving DNA synthesis, RNA processing, and direct nucleic acid damage.[1][5] This guide will provide a comprehensive exploration of its journey from a prodrug to its active metabolites, the inhibition of its primary enzymatic target, and its incorporation into cellular nucleic acids, offering a detailed understanding for researchers in oncology and drug development.

Section 1: Cellular Uptake and Metabolic Activation

The journey of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione begins with its transport into the cell. Like its parent compound 5-FU, it is presumed to enter cells via the same facilitated transport mechanism used by the natural pyrimidine, uracil.[3][6] Once inside the cell, it is not cytotoxic in its initial form. It must undergo a series of anabolic conversions into several active metabolites to exert its anticancer effects.[3][6]

The metabolic activation of 5-FU, and by extension its N3-methyl derivative, is a complex process that leads to the formation of three key cytotoxic nucleotides:

-

Fluorodeoxyuridine monophosphate (FdUMP) : The primary inhibitor of thymidylate synthase.[1][7]

-

Fluorouridine triphosphate (FUTP) : Incorporated into RNA, leading to disruption of RNA synthesis and function.[3][7]

-

Fluorodeoxyuridine triphosphate (FdUTP) : Incorporated into DNA, causing DNA damage and instability.[4][7]

These activation pathways are critical, as the efficacy of the drug is dependent on the intracellular concentration of these active metabolites.[8] Conversely, a significant portion of administered 5-FU (up to 80-85%) is rapidly catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[1][7][9] This catabolic process is the rate-limiting step in 5-FU elimination and a major source of inter-individual pharmacokinetic variability.[1][10]

Caption: Metabolic activation and catabolism of 5-Fluorouracil derivatives.

Section 2: Primary Mechanism - Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS).[2][5] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[2]

The active metabolite FdUMP is a potent inhibitor of TS.[7] FdUMP mimics the natural substrate dUMP and binds to the nucleotide-binding site of the enzyme.[3] This binding is stabilized by the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary covalent complex between FdUMP, TS, and the cofactor.[3][7] This complex effectively sequesters the enzyme, blocking the binding of dUMP and halting dTMP production.[3]

The resulting depletion of the intracellular dTMP pool leads to an imbalance of deoxynucleotide triphosphates (dNTPs), specifically a decrease in dTTP and an accumulation of dUTP. This "thymineless death" is a primary driver of cytotoxicity, as the lack of dTTP inhibits DNA replication and the increased dUTP can be misincorporated into DNA, leading to strand breaks and apoptosis.[2][5]

Caption: Inhibition of Thymidylate Synthase (TS) by FdUMP.

Section 3: Dual-Action Cytotoxicity - Incorporation into RNA and DNA

While TS inhibition is a cornerstone of its action, the cytotoxic effects of 5-FU and its derivatives are significantly enhanced by their incorporation into nucleic acids.[1][3]

RNA-Directed Damage

The metabolite FUTP is recognized by RNA polymerases and incorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP).[2][4] This fraudulent incorporation has profound consequences:

-

Impaired rRNA Processing: Incorporation into precursor rRNA disrupts its maturation, which is essential for the formation of functional ribosomes.[2][11] The inability to produce new ribosomes halts protein synthesis, a critical process for cell survival and proliferation.[11]

-

Altered mRNA Splicing: Incorporation into snRNA, particularly U2 snRNA, can inhibit pre-mRNA splicing, leading to the production of aberrant proteins.[1][2]

-

General RNA Dysfunction: The presence of fluorouracil in RNA can interfere with post-transcriptional modifications and the overall function of RNA molecules.[1][3]

Recent studies suggest that for certain cancers, such as those of the gastrointestinal tract, this RNA-directed damage, particularly to ribosomal RNA, may be the dominant mechanism of cell killing, more so than DNA-directed effects.[11][12]

DNA-Directed Damage

The third active metabolite, FdUTP, can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP).[4][7] This event triggers a futile cycle of DNA repair. The uracil DNA glycosylase (UDG) enzyme recognizes the incorporated fluorouracil as uracil and attempts to excise it. However, during the repair process, in the presence of a depleted dTTP pool and high dUTP/FdUTP levels, the fraudulent base is likely to be re-incorporated. This repeated excision and repair process leads to DNA fragmentation, chromosomal damage, and ultimately, apoptosis.[1][4]

| Active Metabolite | Target Molecule | Primary Consequence | Cellular Outcome |

| FdUMP | Thymidylate Synthase (TS) | Inhibition of dTMP synthesis | Thymineless Death, DNA replication stress |

| FUTP | RNA (rRNA, mRNA, snRNA) | Disruption of RNA processing and function | Inhibition of protein synthesis, apoptosis |

| FdUTP | DNA | DNA fragmentation and damage | Futile repair cycles, apoptosis |

| Table 1: Summary of the cytotoxic actions of active metabolites. |

Section 4: Mechanisms of Cellular Resistance

The clinical efficacy of fluoropyrimidines can be limited by both innate and acquired resistance in tumor cells.[8][13] Understanding these mechanisms is crucial for developing strategies to overcome treatment failure.

Key Resistance Mechanisms:

-

Target Enzyme Alterations: Increased expression or amplification of the TYMS gene, which codes for thymidylate synthase, is a common mechanism.[1][14] Higher levels of the TS enzyme require higher intracellular concentrations of FdUMP for effective inhibition.[15] Mutations in the TYMS gene that reduce FdUMP binding can also confer resistance.[1]

-

Metabolic Dysregulation:

-

Decreased Activation: Reduced activity of the anabolic enzymes (e.g., orotate phosphoribosyltransferase) that convert 5-FU to its active metabolites can limit the drug's cytotoxicity.[8]

-

Increased Catabolism: Upregulation of the catabolic enzyme DPD within the tumor can lead to rapid inactivation of 5-FU, preventing it from reaching its targets.[14][16]

-

-

Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., BCL-2) or downregulating pro-apoptotic proteins, thereby raising the threshold for triggering programmed cell death despite drug-induced damage.[1][17]

-

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump active metabolites like FdUMP out of the cell, reducing their intracellular concentration.[8]

Section 5: Experimental Protocols for Mechanistic Investigation

To validate the mechanism of action of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione or similar compounds, researchers can employ several key assays.

Protocol 1: Thymidylate Synthase (TS) Activity Assay

This protocol is adapted from tritium-release and mass spectrometry-based methods to measure the catalytic activity of TS in cell or tissue lysates.[18][19][20]

Objective: To quantify the rate of dUMP conversion to dTMP, and thus determine the level of TS inhibition following drug treatment.

Methodology:

-

Lysate Preparation:

-

Harvest treated and untreated control cells/tissues and wash with ice-cold PBS.

-

Homogenize or lyse the samples in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge to pellet cellular debris and collect the supernatant (cytosolic lysate).

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture:

-

Prepare a reaction mix containing buffer, dithiothreitol (DTT), the cofactor 5,10-methylenetetrahydrofolate (CH2THF), and the substrate [5-³H]-dUMP.

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of cytosolic lysate protein to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[19]

-

-

Reaction Termination and Separation:

-

Terminate the reaction by adding trichloroacetic acid (TCA).

-

Add activated charcoal slurry to the mixture. The charcoal will bind the unreacted [5-³H]-dUMP substrate.[20]

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

The supernatant contains the tritiated water ([³H]H₂O) released during the conversion of [5-³H]-dUMP to dTMP.

-

Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]H₂O produced per unit time per milligram of protein to determine the TS activity.

-

Compare the activity in drug-treated samples to untreated controls to quantify the percentage of TS inhibition.

-

Self-Validation System:

-

Negative Control: A reaction with no cell lysate to measure background signal.

-

Positive Inhibition Control: A reaction including a known TS inhibitor (like FdUMP) to confirm the assay can detect inhibition.[20]

-

Linearity Check: Run the assay with varying protein concentrations and incubation times to ensure the measured activity is within the linear range.[19]

Protocol 2: Quantification of Drug Incorporation into DNA/RNA

This protocol uses mass spectrometry to quantify the level of 5-FU incorporated into nucleic acids.[21]

Objective: To measure the amount of 5-fluorouracil present within the RNA and DNA of treated cells.

Methodology:

-

Cell Treatment and Nucleic Acid Extraction:

-

Treat cells with the test compound (e.g., 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione) for a specified time.

-

Harvest cells and perform separate, high-purity extractions of total RNA and genomic DNA using commercially available kits. Ensure DNase treatment for RNA samples and RNase treatment for DNA samples.

-

-

Nucleic Acid Degradation:

-

Hydrolyze the purified RNA and DNA down to their constituent bases or nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Purify the resulting base/nucleoside mixture using solid-phase extraction or other cleanup methods.

-

Derivatize the samples if necessary to improve chromatographic separation and ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the bases/nucleosides using a suitable chromatography column.

-

Use the mass spectrometer to specifically detect and quantify 5-fluorouracil (or its corresponding nucleoside) based on its unique mass-to-charge ratio and fragmentation pattern.

-

-

Quantification and Data Analysis:

-

Generate a standard curve using known amounts of pure 5-fluorouracil.

-

Quantify the amount of 5-fluorouracil in the samples by comparing their signal to the standard curve.

-

Normalize the amount of incorporated drug to the total amount of RNA or DNA analyzed (e.g., pmol of 5-FU per µg of RNA).[21]

-

Self-Validation System:

-

Untreated Control: Cells not exposed to the drug to establish the baseline and check for analytical interference.

-

Spiked Samples: Add a known amount of 5-fluorouracil to an extract from untreated cells to verify extraction and analytical recovery.

-

Internal Standard: Use a stable isotope-labeled version of 5-fluorouracil as an internal standard to account for variations in sample processing and instrument response.

Conclusion and Future Directions

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione, as a derivative of 5-fluorouracil, leverages a powerful, multi-pronged attack on cancer cells. Its cytotoxicity stems from a coordinated disruption of critical cellular processes: the potent inhibition of thymidylate synthase leading to "thymineless death," and the fraudulent incorporation into RNA and DNA, which sabotages protein synthesis and compromises genomic integrity.[1][2][5] The relative contribution of each mechanism can vary between cancer types, with recent evidence highlighting the profound and perhaps underestimated importance of RNA-directed damage.[11][12]

Future research should focus on elucidating the specific role of the N3-methyl group. This modification could potentially alter the compound's metabolic activation profile, its affinity for anabolic or catabolic enzymes, or its susceptibility to resistance mechanisms. A deeper understanding of these nuances, coupled with robust pharmacodynamic assays to monitor target engagement in patients, will be essential for optimizing the therapeutic application of this and other next-generation fluoropyrimidine drugs.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature reviews cancer, 3(5), 330-338. [Link]

-

Wikipedia. (2024). Fluorouracil. [Link]

-

Gmeiner, W. H. (2020). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Cancer Treatment and Research Communications, 25, 100220. [Link]

-

OncoLink. (n.d.). The Science Behind 5-FU: Mechanism of Action and Key Applications in Oncology. [Link]

-

Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. [Link]

-

Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215-237. [Link]

-

MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. [Link]

-

Lee, J. J., et al. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers, 13(17), 4410. [Link]

-

van der Wilt, C. L., et al. (2001). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Annals of oncology, 12(5), 675-681. [Link]

-

Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215–237. [Link]

-

PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. [Link]

-

Grem, J. L. (1996). Biochemical and clinical pharmacology of 5-fluorouracil. Cancer investigation, 14(4), 330-344. [Link]

-

NUS Medicine. (2023). Possible reasons behind the resistance of certain cancer cells to the chemotherapy drug 5-FU. [Link]

-

Gamelin, E., et al. (1999). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. Clinical pharmacokinetics, 37(4), 299-311. [Link]

-

Fujiwara, H., et al. (2013). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 5(3), 963-979. [Link]

-

Lee, J. J., et al. (2021). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers, 13(17), 4410. [Link]

-

ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). [Link]

-

IMAPAC. (2024). New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fluorouracil? [Link]

-

Scilit. (n.d.). Clinical Pharmacology of 5-Fluorouracil. [Link]

-

Spears, C. P., et al. (1989). Mechanisms of Innate Resistance to Thymidylate Synthase Inhibition after 5-Fluorouracil. Cancer Research, 49(24 Part 1), 7006-7012. [Link]

-

Drug Discovery News. (2024). 5-FU's hidden power against cancer: RNA, not DNA. [Link]

-

InvivoGen. (n.d.). 5-Fluorouracil (5-FU). [Link]

-

van der Wilt, C. L., et al. (1997). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of clinical oncology, 15(3), 1109-1116. [Link]

-

de Waal, R., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Journal of Chromatography B, 1230, 123910. [Link]

-

de Waal, R., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Journal of Chromatography B, 1230, 123910. [Link]

-

Malet-Martino, M. C., et al. (1988). Metabolites of 5-Fluorouracil in Plasma and Urine, as Monitored by 19F Nuclear Magnetic Resonance Spectroscopy, for Patients Receiving Chemotherapy with This Drug. Cancer Research, 48(20), 5900-5905. [Link]

-

Amsterdam UMC. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. [Link]

-

Showalter, S. L., et al. (2008). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?. Cancer biology & therapy, 7(7), 986-994. [Link]

-

Grem, J. L. (2008). Thymidylate synthase and 5-fluorouracil: a cautionary tale. Cancer biology & therapy, 7(7), 995-997. [Link]

-

van der Wilt, C. L., et al. (1992). Elevation of Thymidylate Synthase following 5-Fluorouracil Treatment Is Prevented by the Addition of Leucovorin in Murine Colon. Cancer Research, 52(17), 4922-4926. [Link]

-

Royal Society of Chemistry. (2021). A highly efficient fluorescence-based switch-on detection method of 5-formyluracil in DNA. [Link]

-

Kosovec, J. E., et al. (2013). Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. Analytical biochemistry, 432(2), 118-124. [Link]

-

ResearchGate. (n.d.). Activity assays: restoring the thymidylate cycle in vitro. [Link]

-

ResearchGate. (n.d.). Detection of 5-Formyluracil and 5-Formylcytosine in DNA by Fluorescence Labeling. [Link]

-

National Institutes of Health. (n.d.). 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione. [Link]

-

PubChem. (n.d.). 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione. [Link]

-

National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

-

PubMed. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. [Link]

Sources

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorouracil - Wikipedia [en.wikipedia.org]

- 3. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. invivogen.com [invivogen.com]

- 7. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. ClinPGx [clinpgx.org]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 12. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]

- 13. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 14. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 18. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: Navigating the Landscape of a Niche Pyrimidine Analogue

An In-Depth Technical Guide to the Biological Activity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, an N3-methylated derivative of the widely recognized chemotherapeutic agent, 5-fluorouracil (5-FU). It is important to establish at the outset that direct, extensive research on this specific methylated analogue is limited in publicly accessible literature. Therefore, this document will provide a comprehensive foundation by first exploring the well-documented biological activities and mechanisms of its parent compound, 5-fluorouracil. Subsequently, we will extrapolate and discuss the potential implications of N3-methylation on its pharmacological profile, drawing upon established principles of medicinal chemistry and available data on related N-alkylated fluoropyrimidines. This approach aims to equip researchers with a robust theoretical framework to guide future investigations into this intriguing molecule.

Synthetic Pathways: A Glimpse into the Formation of N-Alkylated Fluoropyrimidines

The synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione would likely follow established protocols for the N-alkylation of 5-fluorouracil. Generally, the synthesis of 5-FU itself can be achieved through methods such as the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis[1]. Another approach involves the direct fluorination of uracil[1].

For the N3-methylation, a common strategy involves the reaction of 5-fluorouracil with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the reaction conditions, including the choice of solvent and base.

A general synthetic scheme for N-alkylated derivatives of 5-fluorouracil has been described, highlighting the versatility of these synthetic routes[2]. The synthesis of various 5-fluorouracil derivatives, including those with substitutions at the N-1 and N-3 positions, has been a subject of interest to improve the pharmacological properties of the parent drug[3][4].

The Biological Activity of the Foundational Analogue: 5-Fluorouracil (5-FU)

To comprehend the potential of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a thorough understanding of 5-FU's mechanism of action is paramount. 5-FU is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers[5][6]. Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis and function[5][7].

Mechanism of Action of 5-Fluorouracil

5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects[7][8]. The primary mechanisms of action are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death"[5][7][9].

-

Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA modification, and pre-mRNA splicing[5][9].

-

Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation[5].

The metabolic activation of 5-FU to these active nucleotides is a critical determinant of its antitumor activity[10].

Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil.

Metabolism and Pharmacokinetics of 5-FU

The clinical efficacy and toxicity of 5-FU are significantly influenced by its metabolism. A substantial portion of administered 5-FU (up to 80%) is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) in the liver and other tissues to the inactive metabolite dihydrofluorouracil (DHFU)[5][11]. Variations in DPD activity among patients can lead to significant differences in drug clearance and toxicity[5].

Caption: Anabolic and catabolic pathways of 5-Fluorouracil metabolism.

The Potential Influence of N3-Methylation on Biological Activity

The introduction of a methyl group at the N3 position of the pyrimidine ring in 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is expected to modulate its physicochemical and biological properties in several ways compared to 5-FU.

-

Lipophilicity and Membrane Permeability: The addition of a methyl group generally increases the lipophilicity of a molecule. This could potentially enhance its ability to cross cell membranes, leading to altered cellular uptake and distribution.

-

Metabolic Stability: The N3 position is a site of metabolic activity for some pyrimidine derivatives. Methylation at this position could block certain metabolic pathways, potentially increasing the compound's half-life.

-

Target Engagement: The N3 proton of 5-FU is involved in hydrogen bonding interactions within the active site of thymidylate synthase. Methylation at this position would prevent this hydrogen bond donation, which could significantly alter its binding affinity and inhibitory potency towards TS.

-

Prodrug Potential: N-alkyl derivatives of 5-FU have been investigated as potential prodrugs, designed to release 5-FU in a controlled manner[2]. However, some stable N-alkylated derivatives have shown a lack of cytotoxicity in cell culture, suggesting they may not effectively convert to 5-FU or possess intrinsic activity[2].

Hypothesized Biological Activities

Based on the structure of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione and the known activities of related compounds, we can hypothesize its potential biological activities.

Anticancer Activity

The primary hypothesis is that 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione may exhibit anticancer activity. However, the mechanism could differ from that of 5-FU. If the N3-methylation prevents effective inhibition of thymidylate synthase, its cytotoxic effects might rely more heavily on incorporation into RNA and DNA, assuming it can be appropriately metabolized to the corresponding triphosphates. Alternatively, it might act as a prodrug, with the methyl group being cleaved in vivo to release 5-FU. The efficiency of such a conversion would be a critical determinant of its anticancer efficacy.

Antiviral Activity

Fluorinated pyrimidine nucleosides have been explored for their antiviral properties[12]. While 5-FU itself is not a primary antiviral agent, its derivatives have been investigated. The antiviral potential of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione would depend on its ability to be recognized and metabolized by viral or host cell enzymes to an active form that can inhibit viral replication, for instance, by targeting viral DNA or RNA polymerases.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., colorectal cancer cell lines like HCT-116 or breast cancer cell lines like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione (and 5-FU as a positive control) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A streamlined workflow for the in vitro MTT cytotoxicity assay.

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values) of 5-FU and the subject of this guide, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, against a panel of human cancer cell lines. This serves as an example of how experimental data for this compound could be structured and interpreted.

| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |

| 5-Fluorouracil | 3.8 | 5.2 | 7.1 |

| 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | To be determined | To be determined | To be determined |

Conclusion and Future Directions

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione represents an under-investigated derivative of the clinically vital anticancer drug, 5-fluorouracil. While a lack of direct experimental data necessitates a degree of scientific postulation, the extensive knowledge of its parent compound provides a solid foundation for predicting its potential biological activities. The N3-methylation is a critical structural modification that is likely to significantly influence its pharmacology, potentially altering its mechanism of action, metabolic stability, and cellular uptake.

Future research should focus on the synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione and a systematic evaluation of its biological properties. Key areas of investigation should include its in vitro cytotoxicity against a broad panel of cancer cell lines, its ability to inhibit thymidylate synthase, and its metabolism in cellular and animal models. Such studies will be instrumental in determining whether this compound holds promise as a novel therapeutic agent or serves as a valuable tool for further elucidating the structure-activity relationships of fluoropyrimidine-based drugs.

References

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Javadinia, S. A., ... & Taheri, M. (2021). 5-fluorouracil: A narrative review on the role of regulatory mechanisms in driving resistance to this chemotherapeutic agent. Frontiers in oncology, 11, 658636.

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).

-

Wikipedia. (2024). Fluorouracil. Retrieved from [Link]

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Fukushima, M., Satake, H., Uchida, J., Shimamoto, Y., Kato, T., Takechi, T., ... & Shirasaka, T. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Cancers, 13(4), 872.

- Miura, K., Kinouchi, M., Ishida, K., Fujibuchi, W., Naitoh, T., Ogawa, H., ... & Shirasaka, T. (2010). 5-FU metabolism in cancer and orally-administrable 5-FU drugs. Cancers, 2(3), 1717-1730.

- Miura, K., Kinouchi, M., Ishida, K., Fujibuchi, W., Naitoh, T., Ogawa, H., ... & Shirasaka, T. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717–1730.

- Sethy, C., & Kundu, C. N. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution.

- De Clercq, E., Bernaerts, R., Balzarini, J., & Herdewijn, P. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Journal of Biological Chemistry, 260(29), 15608-15614.

- Ozaki, S., Watanabe, Y., Hoshiko, T., Nagase, T., & Ogasawara, T. (1986). Synthesis of allyloxycarbonyloxymethyl-5-fluorouracil and copolymerizations with -vinylpyrrolidinone. Journal of the Chemical Society, Perkin Transactions 1, 353-359.

- Ghafourian, T., & Ghanbarpour, A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of pharmaceutical sciences, 71(8), 935-938.

- Harada, N., Hongu, M., Kawaguchi, T., Ohohashi, M., Oda, K., Hashiyama, T., & Tsujihara, K. (1996). Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. Chemical & pharmaceutical bulletin, 44(6), 1196-1201.

- Liu, Y., Zhang, Y., & Xu, M. (2012).

- Liu, Y., Zhang, Y., & Xu, M. (2012).

- Cheng, H., Wu, J., Zhang, J., Li, J., Cui, Y., & Li, W. (2015). Chemoresistance of colorectal cancer to 5-fluorouracil is associated with silencing of the BNIP3 gene through aberrant methylation. Oncology reports, 33(4), 1647-1654.

- Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. (2013). Semantic Scholar.

- Jabeen, F., Junaid, M., Al-Ghamdi, A. A., Al-Zahrani, A. A., Al-Hartomy, O. A., El-Mossalamy, E. H., ... & Iqbal, J. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Journal of Biological Sciences, 26(7), 1807-1813.

- Wu, Q., Zhang, T., Lu, Y., Wang, H., & Liu, S. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncology reports, 36(3), 1351-1358.

- Li, Y., Zhu, C., Li, S., & Li, Y. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Letters in Drug Design & Discovery, 6(3), 220-224.

- Cohen, S. S., Flaks, J. G., Barner, H. D., Loeb, M. R., & Lichtenstein, J. (1958). THE MODE OF ACTION OF 5-FLUOROURACIL AND ITS DERIVATIVES.

- Method for preparing 5-fluorouracil. (2015).

- Abd El-Salam, I., & El-Shamly, A. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(8), e2300062.

- Fenech, K., Micallef, I., & Baron, B. (2021). 5-Fluorouracil dose escalation generated desensitized colorectal cancer cells with reduced expression of protein methyltransferases and no epithelial-to-mesenchymal transition potential. Oncology Letters, 22(5), 1-13.

- Lee, J. K., & Chow, C. S. (2021). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Physical Chemistry B, 125(17), 4348-4359.

- Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. (2021). Cancer Drug Resistance, 4(4), 896-912.

- Li, Y., Zhu, C., Li, S., & Li, Y. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Letters in Drug Design & Discovery, 6(3), 220-224.

- Tesfay, H. A., Amare, G. G., & Giday, M. (2020).

Sources

- 1. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 2. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 9. Fluorouracil - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword

In the landscape of pharmaceutical research and development, the meticulous characterization of molecular structures is a cornerstone of innovation. The pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of a fluorine atom and a methyl group to the pyrimidine-2,4-dione core, yielding 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, presents a molecule of significant interest. Its structural nuances, influenced by the interplay of electronegative and electron-donating substituents, can profoundly impact its biological activity and pharmacokinetic profile.

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. However, a thorough search of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), and the broader scientific literature has revealed a notable absence of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound.

While the direct experimental data remains elusive, this guide will proceed by presenting a detailed theoretical analysis of the expected spectroscopic characteristics of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. This predictive approach, grounded in the fundamental principles of spectroscopic techniques and analysis of structurally related analogs, will serve as a valuable resource for researchers anticipating the synthesis and characterization of this molecule or working with similar fluorinated pyrimidine derivatives.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione are pivotal in dictating its spectroscopic signature. The presence of a fluorine atom at the C5 position, a methyl group at the N3 position, and a proton at the N1 position, alongside two carbonyl groups, creates a distinct electronic environment for each atom.

Figure 1. Chemical structure of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is expected to be relatively simple, exhibiting three distinct signals:

-

N1-H Proton: A broad singlet is anticipated for the proton attached to the N1 nitrogen. Its chemical shift would be highly dependent on the solvent and concentration, typically appearing in the downfield region (δ 10-12 ppm) due to the deshielding effects of the adjacent carbonyl groups and its acidic nature.

-

C6-H Proton: The proton at the C6 position is expected to appear as a doublet. The coupling to the adjacent fluorine atom at C5 (³JH-F) will split this signal. The chemical shift is predicted to be in the range of δ 7.5-8.5 ppm, influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the C4 carbonyl group.

-

N3-CH₃ Protons: The three protons of the methyl group at the N3 position will give rise to a singlet in the upfield region, likely around δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | 10.0 - 12.0 | br s | - |

| C6-H | 7.5 - 8.5 | d | ³JH-F ≈ 5-8 |

| N3-CH₃ | 3.0 - 3.5 | s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Five distinct carbon signals are expected:

-

Carbonyl Carbons (C2 and C4): Two signals in the downfield region (δ 150-165 ppm) are expected for the two carbonyl carbons. The C2 carbon, situated between two nitrogen atoms, might appear at a slightly different chemical shift compared to the C4 carbon.

-

C5 Carbon: This carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large C-F coupling constant (¹JC-F). Its chemical shift is predicted to be in the range of δ 140-150 ppm.

-

C6 Carbon: The C6 carbon will show a smaller C-F coupling (²JC-F) and its chemical shift is expected around δ 125-135 ppm.

-

N3-CH₃ Carbon: The methyl carbon will resonate in the upfield region, typically around δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Data for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | 150 - 160 | d | ³JC-F (small) |

| C4 | 155 - 165 | d | ²JC-F (small) |

| C5 | 140 - 150 | d | ¹JC-F ≈ 220-250 |

| C6 | 125 - 135 | d | ²JC-F ≈ 20-30 |

| N3-CH₃ | 25 - 35 | s | - |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be characterized by a single signal for the fluorine atom at the C5 position. This signal is expected to be a doublet due to coupling with the C6-H proton (³JF-H). The chemical shift of the fluorine signal will be highly informative of its electronic environment.

Predicted Infrared (IR) Spectral Data

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the N-H bond.

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration.

-

C=O Stretches: Two strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

-

C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ can be attributed to the C=C bond stretching within the pyrimidine ring.

-

C-F Stretch: A strong absorption in the region of 1000-1200 cm⁻¹ is characteristic of the C-F stretching vibration.

Table 3: Predicted Major IR Absorption Bands for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic & aliphatic) | 2900 - 3100 | Medium to Weak |

| C=O Stretch (Amide) | 1650 - 1750 | Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

Predicted Mass Spectrometry (MS) Data

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 144. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HNCO, and potentially the methyl radical. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols: A Proactive Approach

For researchers planning to synthesize and characterize 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, the following general experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2. A generalized workflow for NMR analysis.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Sample Preparation: The compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

-

Data Acquisition: Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be employed. For ¹³C NMR, a proton-decoupled experiment is standard. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument.

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: A background spectrum should be collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI) should be used. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for accurate mass measurements.

-

Sample Introduction: The sample can be introduced directly or via a chromatographic system like GC-MS or LC-MS.

-

Data Acquisition: A full scan mass spectrum should be acquired to identify the molecular ion and major fragment ions.

Conclusion and Future Directions

While the experimental spectroscopic data for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is not currently available in the public domain, this guide provides a robust theoretical framework for its anticipated spectral characteristics. The predictive data and outlined experimental protocols are designed to empower researchers in their efforts to synthesize and definitively characterize this molecule.